molecular formula C11H10BrNO B8381586 8-Bromo-7-methoxy-6-methylquinoline

8-Bromo-7-methoxy-6-methylquinoline

Cat. No.: B8381586
M. Wt: 252.11 g/mol
InChI Key: WJVKIAOCLGGARM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-7-methoxy-6-methylquinoline is a synthetic quinoline derivative serving as a versatile chemical building block in medicinal chemistry and drug discovery research. The quinoline scaffold is recognized as a privileged structure in the development of biologically active molecules, with particular significance in anticancer agent development . This compound features bromo, methoxy, and methyl functional groups, allowing for diverse chemical modifications, such as metal-catalyzed cross-couplings, to generate novel compound libraries for biological screening. Quinoline-based compounds, including those with methoxy and halogen substitutions, have demonstrated a wide spectrum of pharmacological activities in research settings. These activities include significant anticancer properties, with mechanisms of action involving growth inhibition through cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis . Furthermore, structurally similar 8-hydroxyquinoline derivatives have been investigated for their antiviral and antibacterial potential, showing activity against strains like the H5N1 avian influenza virus and various Gram-positive bacteria . The specific substitution pattern on this quinoline core makes it a valuable intermediate for exploring structure-activity relationships (SAR) and for optimizing potency and metabolic stability in lead compound development . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10BrNO

Molecular Weight

252.11 g/mol

IUPAC Name

8-bromo-7-methoxy-6-methylquinoline

InChI

InChI=1S/C11H10BrNO/c1-7-6-8-4-3-5-13-10(8)9(12)11(7)14-2/h3-6H,1-2H3

InChI Key

WJVKIAOCLGGARM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1OC)Br)N=CC=C2

Origin of Product

United States

Synthetic Strategies and Methodologies for 8 Bromo 7 Methoxy 6 Methylquinoline

Retrosynthetic Approaches to the 8-Bromo-7-methoxy-6-methylquinoline Core

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule. actascientific.com For this compound, a primary disconnection involves the C-Br bond, a common strategy for halogenated aromatic compounds. This leads to the key precursor, 7-methoxy-6-methylquinoline (B1428694) . This disconnection is logical as electrophilic aromatic substitution, specifically bromination, is a standard method for introducing a bromine atom onto an activated aromatic ring.

The subsequent challenge is the synthesis of the 7-methoxy-6-methylquinoline core. This can be approached by disconnecting the pyridine (B92270) ring of the quinoline (B57606) system, which is the basis for most classical quinoline syntheses. Depending on the bond cleavage, this leads to precursors amenable to various annulation strategies:

Disconnection based on the Friedländer Synthesis: This approach would involve the reaction of a suitably substituted o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive α-methylene group. For 7-methoxy-6-methylquinoline, this translates to the reaction of 2-amino-4-methoxy-5-methylbenzaldehyde with a two-carbon carbonyl compound like acetaldehyde (B116499).

Disconnection based on the Skraup/Doebner-von Miller Synthesis: This pathway suggests the reaction of a substituted aniline (B41778) with an α,β-unsaturated carbonyl compound. The precursor, 3-methoxy-4-methylaniline (B97499), would be reacted with acrolein or its equivalent.

Disconnection based on the Gould-Jacobs Reaction: This method typically yields 4-hydroxyquinolines from an aniline and a malonic ester derivative. To arrive at 7-methoxy-6-methylquinoline, this would require the reaction of 3-methoxy-4-methylaniline with a suitable three-carbon electrophile, followed by cyclization and subsequent deoxygenation.

Disconnection based on the Pfitzinger Synthesis: This route involves the condensation of isatin (B1672199) or a substituted isatin with a carbonyl compound. To obtain the desired substitution pattern, a 5-methoxy-6-methylisatin would be required, which would then react with a suitable carbonyl compound to form a quinoline-4-carboxylic acid, followed by decarboxylation.

Classical and Modern Quinoline Annulation Reactions for Precursor Synthesis

The synthesis of the 7-methoxy-6-methylquinoline precursor can be achieved through several well-established named reactions. These methods offer different advantages concerning starting material availability, reaction conditions, and potential for substitution patterns.

Friedländer Condensation and its Variants

The Friedländer synthesis is a straightforward and widely used method for constructing quinoline rings. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically catalyzed by an acid or a base. wikipedia.orgresearchgate.net The reaction can also be promoted by heat. researchgate.net

Two primary mechanisms are proposed: one begins with an aldol (B89426) condensation followed by cyclization and dehydration, while the other starts with the formation of a Schiff base, followed by an intramolecular aldol reaction and subsequent elimination. wikipedia.org

Catalyst TypeExamples
AcidTrifluoroacetic acid, p-toluenesulfonic acid, HCl, H₂SO₄
BaseNaOH, KOH, Piperidine
Lewis AcidIodine, Neodymium(III) nitrate (B79036) hexahydrate

To synthesize 7-methoxy-6-methylquinoline via a Friedländer approach, 2-amino-4-methoxy-5-methylbenzaldehyde would be condensed with acetaldehyde. A significant challenge in this approach is often the availability and stability of the required ortho-aminoaryl aldehyde derivatives. researchgate.net Modern variants of the Friedländer synthesis have addressed this by using more stable precursors or by developing milder reaction conditions, including the use of solid-phase synthesis and microwave irradiation to improve yields and reduce reaction times. nih.gov

Skraup/Doebner-von Miller and Related Cyclizations

The Skraup synthesis and the Doebner-von Miller reaction are powerful methods for quinoline synthesis starting from anilines. The classic Skraup reaction involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent (such as nitrobenzene) to produce quinoline. iipseries.org The reaction proceeds via the in-situ formation of acrolein from glycerol, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation.

The Doebner-von Miller reaction is a more general version that uses α,β-unsaturated aldehydes or ketones, allowing for the synthesis of a wider range of substituted quinolines. wikipedia.orgsynarchive.com This reaction is typically catalyzed by Lewis or Brønsted acids. wikipedia.org

For the synthesis of 7-methoxy-6-methylquinoline, the starting material would be 3-methoxy-4-methylaniline . The reaction with acrolein (generated in situ from glycerol in a Skraup reaction or added directly in a Doebner-von Miller reaction) would lead to the desired quinoline core. A critical aspect of using a meta-substituted aniline is the regioselectivity of the cyclization, which can lead to a mixture of 5- and 7-substituted quinolines. In the case of 3-methoxy-4-methylaniline, the electronic effects of the methoxy (B1213986) and methyl groups would influence the position of the cyclization. For instance, the Skraup synthesis with m-toluidine (B57737) is known to produce a mixture of 7-methylquinoline (B44030) and 5-methylquinoline. brieflands.com

Gould–Jacobs Reaction and Adaptations

The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinoline (B1666331) derivatives, which can be further modified. wikipedia.org The reaction begins with the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization. wikipedia.orgjasco.ro The resulting 4-hydroxy-3-carboalkoxyquinoline can then be saponified and decarboxylated to yield a 4-hydroxyquinoline. wikipedia.org

To apply this to the synthesis of the 7-methoxy-6-methylquinoline precursor, one would start with 3-methoxy-4-methylaniline . Reaction with diethyl ethoxymethylenemalonate would yield an intermediate that upon heating, would cyclize to form ethyl 4-hydroxy-7-methoxy-6-methylquinoline-3-carboxylate. Subsequent saponification and decarboxylation would provide 4-hydroxy-7-methoxy-6-methylquinoline. A final deoxygenation step would be required to obtain 7-methoxy-6-methylquinoline. This multi-step nature can be a drawback, but the reaction is generally effective for anilines bearing electron-donating groups. wikipedia.org Microwave irradiation has been shown to significantly accelerate the Gould-Jacobs reaction. researchgate.net

Pfitzinger Synthesis Applications

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids by reacting isatin or its derivatives with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The reaction proceeds through the hydrolysis of the isatin to an isatoic acid, which then condenses with the carbonyl compound, followed by cyclization and dehydration. wikipedia.org

For the synthesis of a precursor to this compound, one would require a substituted isatin, specifically 5-methoxy-6-methylisatin . Reaction of this isatin with a compound like acetaldehyde or acetone (B3395972) under basic conditions would lead to the corresponding 7-methoxy-6-methylquinoline-4-carboxylic acid derivative. Subsequent decarboxylation would yield the desired 7-methoxy-6-methylquinoline. The Pfitzinger reaction is a powerful tool, though its utility is dependent on the availability of the appropriately substituted isatin starting materials. researchgate.net

Regioselective Bromination Methodologies

The final step in the proposed synthesis of this compound is the regioselective bromination of the 7-methoxy-6-methylquinoline core. The directing effects of the existing substituents on the quinoline ring are paramount in determining the position of electrophilic substitution. The methoxy group at C-7 is a strong ortho-, para-directing activator, while the methyl group at C-6 is a weaker ortho-, para-directing activator.

The positions ortho to the methoxy group are C-6 (already substituted) and C-8. The positions ortho to the methyl group are C-5 and C-7 (already substituted). The position para to the methyl group is not available on the same ring. The strong activating and directing effect of the methoxy group at C-7 would strongly favor electrophilic attack at the C-8 position.

Studies on the bromination of substituted quinolines support this prediction. For example, the bromination of 8-methoxyquinoline (B1362559) yields 5-bromo-8-methoxyquinoline (B186703), indicating that the position para to the nitrogen and ortho to the methoxy group is highly activated. researchgate.net However, in the case of 7-methoxy-6-methylquinoline, the C-5 position is ortho to the methyl group and meta to the methoxy group, while the C-8 position is ortho to the methoxy group. The powerful ortho-directing ability of the methoxy group is expected to dominate, leading to selective bromination at the C-8 position.

Common brominating agents for such transformations include molecular bromine (Br₂) in a suitable solvent like acetic acid or chloroform, or N-Bromosuccinimide (NBS) with a radical initiator or acid catalyst. The reaction conditions can be optimized to favor the desired monobrominated product. nih.gov

Brominating AgentTypical Conditions
Bromine (Br₂)Acetic acid, Chloroform, CCl₄, often at room temperature or below
N-Bromosuccinimide (NBS)CCl₄ with a radical initiator (e.g., AIBN), or in polar solvents like DMF

Careful control of stoichiometry and reaction temperature is crucial to prevent over-bromination or the formation of undesired isomers.

Electrophilic Aromatic Substitution (EAS) for 8-Bromination

Electrophilic aromatic substitution (EAS) is a fundamental method for the functionalization of aromatic rings. In the context of quinoline, the benzene (B151609) ring is more susceptible to electrophilic attack than the pyridine ring, which is deactivated by the nitrogen atom. The introduction of a bromine atom onto the 7-methoxy-6-methylquinoline scaffold at the 8-position via EAS is a plausible, albeit challenging, route that is highly dependent on the directing effects of the existing substituents.

The regiochemical outcome of the electrophilic bromination of 7-methoxy-6-methylquinoline is dictated by the interplay of the directing effects of the methoxy, methyl, and the quinoline nitrogen.

7-Methoxy Group: The methoxy group is a strong activating group and an ortho, para-director. It directs incoming electrophiles to the 6- and 8-positions. Since the 6-position is already occupied by a methyl group, it strongly directs towards the 8-position.

6-Methyl Group: The methyl group is a weaker activating group and also an ortho, para-director. It directs incoming electrophiles to the 5- and 7-positions. With the 7-position occupied, it directs towards the 5-position.

Quinoline Nitrogen: The nitrogen atom deactivates the pyridine ring towards electrophilic attack and has a deactivating effect on the benzene ring, although to a lesser extent.

The combined influence of the strongly activating 7-methoxy group and the moderately activating 6-methyl group makes the benzene portion of the quinoline ring highly reactive. The 8-position is activated by the powerful ortho-directing effect of the methoxy group. The 5-position is activated by the ortho-directing effect of the methyl group and the para-directing effect of the methoxy group. Therefore, electrophilic bromination is expected to yield a mixture of 5-bromo and 8-bromo isomers. Studies on the bromination of 8-methoxyquinoline have shown that the reaction yields 5-bromo-8-methoxyquinoline as the sole product, highlighting the strong directing effect of the methoxy group to its para-position in that specific system. researchgate.netacgpubs.org In the case of 7-methoxy-6-methylquinoline, the outcome will depend on the relative strengths of the directing effects and the reaction conditions. Theoretical analysis and experimental verification would be necessary to determine the precise regioselectivity. nih.govresearchgate.net

SubstituentPositionElectronic EffectDirecting Effect
Methoxy7Activatingortho (to 6 & 8), para (to 5)
Methyl6Activatingortho (to 5 & 7), para (to 2)
Quinoline N1DeactivatingDeactivates pyridine ring

Controlling the extent of bromination is crucial to prevent the formation of di- or poly-brominated products. The high activation of the benzene ring by two electron-donating groups increases the likelihood of over-bromination. Several factors can be adjusted to favor mono-bromination:

Stoichiometry of the Brominating Agent: Using one equivalent or slightly less of the brominating agent (e.g., Br2, N-bromosuccinimide) can limit the reaction to a single substitution.

Reaction Temperature: Lowering the reaction temperature generally increases selectivity and reduces the rate of subsequent brominations.

Solvent: The choice of solvent can influence the reactivity of the brominating agent and the substrate.

Nature of the Brominating Agent: Milder brominating agents, such as N-bromosuccinimide (NBS), are often preferred over molecular bromine (Br2) to control selectivity.

A study on the bromination of 8-hydroxyquinoline (B1678124) demonstrated that the ratio of mono- to di-brominated products could be influenced by the stoichiometry of the bromine used. researchgate.net A similar approach would be necessary for 7-methoxy-6-methylquinoline to optimize the yield of the desired 8-bromo isomer.

Directed Ortho-Metalation (DOM) Strategies for Bromine Introduction

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This method relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, leading to deprotonation at the adjacent ortho-position. The resulting aryllithium species can then be quenched with an electrophile, such as a bromine source.

For the synthesis of this compound, the 7-methoxy group can serve as an effective DMG. The synthetic sequence would involve:

Treatment of 7-methoxy-6-methylquinoline with a strong lithium base, such as n-butyllithium or sec-butyllithium, often in the presence of an additive like TMEDA. baranlab.org The lithium will be directed to the 8-position due to coordination with the methoxy group.

Quenching of the resulting 8-lithiated quinoline with an electrophilic bromine source, such as 1,2-dibromoethane (B42909) or hexabromoethane, to introduce the bromine atom at the 8-position.

This strategy offers high regioselectivity, often superior to what can be achieved with electrophilic aromatic substitution. wikipedia.orguwindsor.ca The feasibility of this approach is supported by studies demonstrating the successful metalation of other substituted quinolines. acs.org

StepReagents and ConditionsIntermediate/Product
Metalation7-methoxy-6-methylquinoline, n-BuLi, TMEDA, THF, low temp.8-Lithio-7-methoxy-6-methylquinoline
BrominationElectrophilic bromine source (e.g., C2H4Br2)This compound

Bromine Atom Transfer Radical Addition (ATRA) Approaches

Atom Transfer Radical Addition (ATRA) is a method for the formation of carbon-carbon and carbon-halogen bonds, typically involving the addition of a haloalkane across a double bond. This reaction is initiated by a radical initiator and proceeds through a radical chain mechanism. While effective for the functionalization of olefins, ATRA is not a suitable method for the direct bromination of an aromatic ring like quinoline. The mechanism does not lend itself to the substitution of an aromatic proton with a bromine atom.

Methoxy Group Introduction and Manipulation

The introduction of the methoxy group is another key step in the synthesis of the target molecule. While it can be present in the starting material for the quinoline synthesis, it can also be introduced at a later stage.

Nucleophilic aromatic substitution (SNAr) is a pathway for introducing nucleophiles, such as methoxide (B1231860), onto an aromatic ring. wikipedia.org This reaction is in contrast to EAS and requires the presence of strong electron-withdrawing groups ortho or para to a good leaving group (e.g., a halide). wikipedia.org

For the synthesis of this compound, an SNAr strategy could be envisioned starting from a precursor such as 8-bromo-7-halo-6-methylquinoline (where halo is F, Cl, or Br). The reaction would proceed as follows:

The methoxide ion (CH3O-), a strong nucleophile, attacks the carbon bearing the leaving group at the 7-position.

The presence of the electron-withdrawing bromine atom at the ortho position (position 8) and the deactivating effect of the quinoline nitrogen can help to stabilize the negatively charged intermediate (a Meisenheimer complex), thus facilitating the substitution. wikipedia.org

The leaving group is then expelled, restoring the aromaticity of the ring.

Studies have shown that nucleophilic substitution reactions can occur on bromoquinolines, lending support to the viability of this approach. acs.orgacs.orgcapes.gov.br The reactivity would likely follow the order F > Cl > Br for the leaving group at the 7-position.

Starting MaterialReagentConditionsProduct
8-Bromo-7-fluoro-6-methylquinolineSodium methoxide (NaOMe)Polar aprotic solvent (e.g., DMF, DMSO), heatThis compound
8-Bromo-7-chloro-6-methylquinolineSodium methoxide (NaOMe)Polar aprotic solvent (e.g., DMF, DMSO), heatThis compound

O-Alkylation Methods for Phenolic Precursors

The introduction of the 7-methoxy group is a critical step in the synthesis of this compound. This is typically achieved through the O-alkylation of a corresponding 7-hydroxyquinoline (B1418103) precursor. The Williamson ether synthesis is a classic and widely employed method for this transformation.

In this context, the synthesis would likely start from an 8-bromo-7-hydroxy-6-methylquinoline intermediate. This phenolic precursor would be treated with a suitable methylating agent in the presence of a base. The base serves to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion, which then attacks the methylating agent in an SN2 reaction.

Common methylating agents for this purpose include methyl iodide (CH₃I), dimethyl sulfate (B86663) ((CH₃)₂SO₄), and methyl tosylate (CH₃OTs). The choice of base and solvent is crucial for the reaction's efficiency. Stronger bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often used to ensure complete deprotonation of the phenol (B47542). The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, which can solvate the cation of the base while not interfering with the nucleophilic attack.

For instance, the reaction of 8-bromo-7-hydroxy-6-methylquinoline with methyl iodide and potassium carbonate in acetone is a plausible route. The heterogeneous nature of this reaction sometimes necessitates the use of a phase-transfer catalyst to improve reaction rates.

It is also worth noting that in some synthetic strategies, the methoxy group might be introduced at an earlier stage, prior to the formation of the quinoline ring. For example, starting with a methoxy-substituted aniline or a methoxy-substituted carbonyl compound could be an alternative approach. However, direct O-alkylation of the quinoline core offers a more convergent route, allowing for late-stage functionalization. researchgate.net

Table 1: Reagents for O-Alkylation of 7-Hydroxyquinoline Precursors

Methylating AgentBaseSolventTypical Conditions
Methyl iodide (CH₃I)Potassium carbonate (K₂CO₃)AcetoneReflux
Dimethyl sulfate ((CH₃)₂SO₄)Sodium hydroxide (B78521) (NaOH)Water/DCMRoom Temperature
Methyl tosylate (CH₃OTs)Sodium hydride (NaH)DMF0 °C to Room Temp

Methyl Group Introduction and Functionalization

The presence of the methyl group at the 6-position is another key structural feature. Its introduction can be approached in several ways, either by starting with a methylated precursor or by direct methylation of the quinoline ring.

Direct C-H methylation of a pre-formed 8-bromo-7-methoxyquinoline (B1524271) is a challenging transformation. The quinoline ring is generally electron-deficient, making it less susceptible to electrophilic attack. However, radical methylation reactions could be a possibility, although issues with regioselectivity would likely arise, leading to a mixture of methylated products.

A more controlled approach involves the use of organometallic reagents. For instance, a lithiated or Grignard reagent derived from a halogenated quinoline could react with a methylating agent. However, generating a specific organometallic species at the 6-position without interfering with the bromo or methoxy groups would require careful control of reaction conditions and potentially the use of directing groups.

Given these challenges, it is often more synthetically viable to introduce the methyl group before the quinoline ring is formed.

A more common and reliable strategy is to incorporate the methyl group into one of the starting materials for the quinoline synthesis. Classical quinoline syntheses, such as the Skraup, Doebner-von Miller, or Combes reactions, can be adapted for this purpose.

For example, in a Skraup-type synthesis, starting with an appropriately substituted aniline, such as 4-bromo-3-methoxy-2-methylaniline, and reacting it with glycerol, sulfuric acid, and an oxidizing agent would, in principle, yield the desired quinoline. However, the harsh conditions of the Skraup reaction can sometimes lead to side reactions and low yields, and the regiochemical outcome is not always predictable.

A more controlled method would be the Conrad-Limpach or Knorr quinoline synthesis. For instance, reacting 4-bromo-3-methoxyaniline (B105682) with a β-ketoester that contains a methyl group, such as ethyl 2-methylacetoacetate, followed by cyclization, could provide a route to a methyl-substituted quinolin-4-one. Subsequent manipulation of the functional groups would be necessary to arrive at the final product.

The Friedländer annulation is another powerful method. This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group. In this case, one could envision reacting 2-amino-3-bromo-4-methoxy-5-methylbenzaldehyde with a simple ketone like acetone under basic or acidic conditions to form the quinoline ring. The challenge often lies in the synthesis of the appropriately substituted 2-aminoaryl ketone or aldehyde.

An efficient two-step synthesis of 7-methyl-8-nitroquinoline (B1293703) has been reported starting from m-toluidine, which highlights the strategy of using a methylated starting material. brieflands.com This approach avoids the potential difficulties of direct methylation of the quinoline ring.

Catalytic Approaches in Quinoline Synthesis and Functionalization

Modern synthetic chemistry has seen a surge in the use of catalytic methods, which often offer milder reaction conditions, higher efficiency, and better selectivity compared to classical methods.

Transition metal catalysis, particularly with palladium, copper, and rhodium, has become a cornerstone of heterocyclic synthesis. These methods can be employed for both the construction of the quinoline core and its subsequent functionalization.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are invaluable for the functionalization of haloquinolines. For instance, if one were to synthesize an 8-bromo-6-iodo-7-methoxyquinoline, the iodo group could be selectively coupled with a methyl group source, such as methylboronic acid (in a Suzuki coupling) or by using a methyl-stannane (in a Stille coupling).

More directly, transition metal-catalyzed C-H activation/functionalization has emerged as a powerful tool. nih.gov For the synthesis of this compound, one could potentially start with 8-bromo-7-methoxyquinoline and attempt a directed C-H methylation at the 6-position. The nitrogen atom of the quinoline ring can act as a directing group, facilitating the metal-catalyzed activation of the C-H bond at the 8-position. However, achieving selective methylation at the 6-position in the presence of the 8-bromo substituent would be a significant challenge.

Transition metal-catalyzed cyclization reactions are also highly effective for quinoline synthesis. For example, the palladium-catalyzed reaction of a 2-alkynylaniline with an allene (B1206475) can lead to the formation of substituted quinolines. By choosing appropriately substituted starting materials, this method could be adapted to synthesize the target molecule.

Organocatalysis, the use of small organic molecules as catalysts, has gained prominence as a "green" alternative to metal-based catalysis. nih.gov Several organocatalytic methods for the synthesis of quinolines have been developed. nih.govresearchgate.netacs.orgthieme-connect.com

Many of these methods rely on the activation of carbonyl compounds or imines by chiral secondary amines (enamine catalysis) or Brønsted acids. For example, a Friedländer-type reaction can be catalyzed by an organocatalyst, such as L-proline or its derivatives. This would involve the condensation of a substituted 2-aminobenzaldehyde (B1207257) with a ketone.

For the synthesis of this compound, one could envision an organocatalytic condensation of 2-amino-3-bromo-4-methoxy-5-methylbenzaldehyde with acetone. The organocatalyst would facilitate the initial aldol-type reaction and subsequent cyclization/dehydration cascade.

Another approach involves the organocatalytic aza-Diels-Alder reaction. In this strategy, a diene and a dienophile react to form a six-membered ring. By using a nitrogen-containing dienophile (an imine), a tetrahydropyridine (B1245486) ring can be formed, which can then be oxidized to the corresponding quinoline. The substituents on the diene and dienophile would determine the final substitution pattern of the quinoline.

While the direct application of these methods to the synthesis of the specifically substituted this compound may not be explicitly reported in the literature, the principles of organocatalysis offer a promising and versatile platform for its construction.

Green Chemistry Principles in Synthesis

The application of green chemistry to the synthesis of quinoline derivatives aims to reduce or eliminate the use and generation of hazardous substances. acs.org This involves the use of environmentally benign solvents, alternative energy sources, and catalytic systems that are efficient and recyclable. acs.orgnih.gov The classical methods for quinoline synthesis often require harsh conditions and toxic reagents, making the shift towards greener alternatives a significant advancement in organic synthesis. mdpi.com

Solvent-Free and Aqueous Medium Reactions

One of the cornerstones of green chemistry is the replacement of volatile and hazardous organic solvents. Solvent-free reactions, or solid-state reactions, offer significant environmental benefits by eliminating solvent waste and often leading to shorter reaction times and higher yields. eurekaselect.comresearchgate.net For the synthesis of polysubstituted quinolines, solvent-free conditions have been successfully employed in the Friedländer annulation, a key reaction for forming the quinoline core. researchgate.netresearchgate.net This reaction typically involves the condensation of a 2-aminoaryl ketone or aldehyde with a compound containing an α-methylene group. nih.gov In the context of this compound, a plausible solvent-free approach would involve the reaction of 2-amino-3-bromo-4-methoxy-5-methylacetophenone with a suitable carbonyl compound under thermal conditions, potentially with a solid-supported catalyst. researchgate.net

Water, as a non-toxic, non-flammable, and abundant solvent, presents an ideal medium for green organic synthesis. rsc.org Microwave-assisted synthesis of quinoline derivatives has been reported in aqueous media, demonstrating excellent yields in short reaction times. rsc.org The synthesis of functionalized quinolines has also been achieved in water using nano-catalysts like nano KF/Clinoptilolite, highlighting the feasibility of conducting complex organic transformations in an aqueous environment.

A comparative look at reaction conditions for quinoline synthesis is presented below:

MethodCatalystSolventTemperature (°C)Yield (%)Reference
Friedländer SynthesisP₂O₅/SiO₂Solvent-free80up to 93 researchgate.net
Friedländer SynthesisBiCl₃Solvent-freeNot specifiedExcellent eurekaselect.com
Multicomponent ReactionCatalyst-freeWater50Excellent rsc.org
Friedländer SynthesisNano KF/ClinoptiloliteWaterNot specifiedGood to excellent

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in green chemistry, offering rapid and efficient heating that can significantly reduce reaction times and improve yields. rsc.orgbenthamdirect.com This technology has been successfully applied to various quinoline syntheses, including the Friedländer reaction. nih.govbenthamdirect.com For instance, the synthesis of substituted quinolines has been achieved in minutes under microwave irradiation using acetic acid as both a solvent and a catalyst, which is considered a green modification of the traditional method. nih.gov This approach avoids the need for high temperatures and strong acids typically associated with classical quinoline syntheses. nih.gov

The Knoevenagel condensation to form quinoline derivatives has also been shown to be more efficient under microwave conditions compared to conventional heating, with L-proline acting as an efficient catalyst. benthamdirect.com This suggests that a microwave-assisted strategy could be highly effective for the synthesis of this compound, potentially leading to a cleaner reaction profile and easier purification.

Reaction TypeCatalystConditionsTimeYieldReference
Friedländer SynthesisAcetic AcidMicrowave, 160°C5 minExcellent nih.gov
Knoevengal CondensationL-prolineMicrowaveMore efficientHigher benthamdirect.com
Multicomponent ReactionCatalyst-freeMicrowave, 50°C3 minExcellent rsc.org

Nanocatalysis in Quinoline Chemistry

Nanocatalysts have gained significant attention in organic synthesis due to their high surface area-to-volume ratio, which often translates to enhanced catalytic activity and selectivity. acs.orgnih.gov In quinoline synthesis, various nanocatalysts have been employed to promote reactions under greener conditions. For example, nickel nanocatalysts have been used in the solvent-free Friedländer annulation to produce polysubstituted quinolines. nih.gov Similarly, ZnO/carbon nanotube catalysts have demonstrated high efficiency in the solvent-free synthesis of quinolines. nih.gov

Recyclable nano copper oxide (CuO) has been shown to be an effective catalyst for the synthesis of quinoline derivatives under ligand-free conditions, offering good yields and the ability to be reused multiple times without significant loss of activity. rsc.org The use of magnetic nanoparticles, such as those based on iron oxide, further simplifies catalyst recovery, a key aspect of sustainable chemistry. nih.gov For the synthesis of this compound, a nanocatalyst-driven approach could offer high efficiency and a straightforward workup procedure. nih.gov

NanocatalystReaction TypeConditionsKey AdvantagesReference
Nickel NanoparticlesFriedländer AnnulationSolvent-freeHigh efficiency nih.gov
ZnO/Carbon NanotubesFriedländer CondensationSolvent-freeGood to excellent yields nih.gov
Nano CuOCyclizationAcetonitrile, 40°C, ligand-freeRecyclable, air-stable rsc.org
Fe₃O₄@SiO₂-SO₃HFour-component reactionEthanol, ultrasonic irradiationRecyclable, high yields nih.gov

Metal-Free and Recyclable Catalyst Systems

The development of metal-free catalytic systems is a significant goal in green chemistry to avoid the potential toxicity and environmental concerns associated with heavy metals. nih.govnih.gov Carbocatalysts, such as oxidized active carbon, have been successfully used for the synthesis of polysubstituted quinolines in a cascade reaction that proceeds without the need for a metal promoter. units.it Similarly, Brønsted acids like o-benzenedisulfonimide (B1365397) have been employed as recyclable, metal-free catalysts for the solvent-free Friedländer reaction. mdpi.com

A promising metal-free heterogeneous catalyst based on Brønsted acid functionalized graphitic carbon nitride (g-C₃N₄) has been developed for the Friedländer synthesis, demonstrating high efficiency and recyclability under solvent-free conditions. nih.gov The use of recyclable catalysts, whether metal-based or metal-free, is crucial for the economic and environmental viability of a synthetic process. nih.govresearchgate.net For a molecule like this compound, employing a recyclable catalyst would be a key feature of a truly green synthetic route.

Reactivity and Derivatization of 8 Bromo 7 Methoxy 6 Methylquinoline

Cross-Coupling Reactions at the C-8 Bromine Site

The bromine substituent at the C-8 position serves as a versatile handle for derivatization through various palladium-catalyzed cross-coupling reactions. These methods are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures from simpler aryl halide precursors.

The Suzuki-Miyaura coupling is a cornerstone reaction for forming carbon-carbon bonds by reacting an organoboron species with an organic halide. youtube.com For 8-bromo-7-methoxy-6-methylquinoline, this reaction provides a direct route to introduce a wide range of aryl, heteroaryl, or alkenyl substituents at the C-8 position. The reaction is typically catalyzed by a palladium(0) complex and requires a base. youtube.com

The general catalytic cycle involves three main steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.com While specific studies on this compound are not detailed in the provided literature, the Suzuki-Miyaura reaction is widely applied to bromo-substituted heterocycles like 8-bromopurines, demonstrating its utility for this class of compounds. researchgate.net The choice of catalyst, ligands, and base can be optimized to achieve high yields, even with electronically diverse coupling partners. ias.ac.in

Table 1: Overview of Suzuki-Miyaura Coupling

Feature Description
Reaction Type Cross-coupling
Bond Formed C(sp²)–C(sp²) or C(sp²)–C(sp³)
Reactants Aryl/vinyl halide (e.g., this compound), Organoboron reagent (boronic acid or ester)
Catalyst Palladium complex (e.g., Pd(PPh₃)₄)

| Base | Required (e.g., Na₂CO₃, K₃PO₄) |

The Mizoroki-Heck reaction, or simply the Heck reaction, is a palladium-catalyzed process that forms a C-C bond between an aryl or vinyl halide and an alkene. atlanchimpharma.com This transformation would allow for the introduction of a vinyl group at the C-8 position of this compound. The reaction typically proceeds in the presence of a palladium catalyst and a base. atlanchimpharma.com

Though aryl bromides can be more challenging substrates than iodides, often requiring specific conditions to prevent side reactions like dehalogenation, successful Heck couplings have been reported for various bromo-heterocycles. atlanchimpharma.com For instance, the chemoselective Heck coupling of 3-bromoindazoles has been developed, showcasing the reaction's applicability to nitrogen-containing heterocyclic systems. atlanchimpharma.com This suggests that this compound would be a viable substrate for creating substituted styrenyl-quinoline derivatives.

Table 2: Overview of Heck Coupling

Feature Description
Reaction Type Cross-coupling
Bond Formed C(sp²)–C(sp²) (alkenyl)
Reactants Aryl/vinyl halide (e.g., this compound), Alkene
Catalyst Palladium complex (e.g., Pd(OAc)₂)

| Base | Required (e.g., Et₃N, K₂CO₃) |

The Sonogashira coupling is a highly effective method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. nih.govorganic-chemistry.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a mild amine base. nih.gov The application of this reaction to this compound would yield 8-alkynylquinoline derivatives, which are valuable precursors for more complex structures and functional materials. wikipedia.org

The reaction proceeds under mild conditions and tolerates a wide variety of functional groups, making it a powerful tool in synthesis. organic-chemistry.orgacs.org Studies on other bromo-substituted nitrogen heterocycles, such as 6-bromo-3-fluoro-2-cyanopyridine, have demonstrated successful Sonogashira couplings with a range of functionalized alkynes, achieving good to excellent yields. acs.org This precedent strongly supports the feasibility of using this methodology for the alkynylation of this compound.

Table 3: Overview of Sonogashira Coupling

Feature Description
Reaction Type Cross-coupling
Bond Formed C(sp²)–C(sp)
Reactants Aryl/vinyl halide (e.g., this compound), Terminal alkyne
Catalyst Palladium complex (e.g., Pd(PPh₃)₄) and Copper(I) salt (e.g., CuI)

| Base | Amine base (e.g., Et₃N, piperidine) |

The Kumada and Negishi couplings are powerful C-C bond-forming reactions that utilize organomagnesium (Grignard) and organozinc reagents, respectively.

The Kumada coupling , the first reported palladium- or nickel-catalyzed cross-coupling reaction, joins an organic halide with a Grignard reagent. acs.org Its advantage lies in the direct use of readily prepared Grignard reagents. acs.org This method could be applied to this compound to introduce alkyl or aryl groups, though the high reactivity of the Grignard reagent may limit functional group tolerance.

The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. nih.gov This reaction is known for its broad scope and high functional group tolerance, making it a versatile tool for coupling this compound with various organozinc reagents. nih.gov

Table 4: Overview of Kumada and Negishi Couplings

Feature Kumada Coupling Negishi Coupling
Reaction Type Cross-coupling Cross-coupling
Bond Formed C(sp²)–C(sp²/sp³) C(sp²)–C(sp²/sp³)
Reactants Aryl/vinyl halide, Organomagnesium (Grignard) reagent Aryl/vinyl halide, Organozinc reagent

| Catalyst | Palladium or Nickel complex | Palladium or Nickel complex |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction has become a central method for synthesizing arylamines, which are prevalent in pharmaceuticals. organic-chemistry.org The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. acs.org

This methodology is directly applicable to this compound for the synthesis of 8-aminoquinoline (B160924) derivatives. Research has demonstrated the successful Pd-catalyzed amination of 8-bromoquinolines with a variety of primary and secondary amines. The choice of ligand (e.g., BINAP, XPhos) is crucial for reaction efficiency, and microwave-assisted conditions have been shown to significantly accelerate the reaction and improve yields compared to conventional heating. wikipedia.org This method provides a reliable and versatile route to introduce diverse amine functionalities at the C-8 position. nih.govnih.gov

Table 5: Overview of Buchwald-Hartwig Amination

Feature Description
Reaction Type Cross-coupling
Bond Formed C(sp²)–N
Reactants Aryl halide (e.g., this compound), Primary or secondary amine
Catalyst Palladium complex with a phosphine ligand (e.g., Pd₂(dba)₃/XPhos)

| Base | Strong, non-nucleophilic base (e.g., NaOtBu) |

Nucleophilic Aromatic Substitution (SₙAr) Reactions at Bromine

Nucleophilic aromatic substitution (SₙAr) is a reaction pathway where a nucleophile displaces a leaving group on an aromatic ring. Unlike the more common electrophilic aromatic substitution, SₙAr requires the aromatic ring to be "activated" by electron-withdrawing groups, typically positioned ortho or para to the leaving group. These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction.

For this compound, the feasibility of an SₙAr reaction at the C-8 position depends on the electronic nature of the quinoline (B57606) ring system. The nitrogen atom in the quinoline ring acts as an electron-withdrawing group, which deactivates the ring towards electrophilic attack but activates it towards nucleophilic attack. However, the 7-methoxy and 6-methyl groups are electron-donating, which would counteract this activation. The position of the ring nitrogen (at C-1) is meta relative to the C-8 bromine, which provides less stabilization for a Meisenheimer complex compared to an ortho or para relationship. Therefore, while not impossible, SₙAr reactions on this substrate would likely require harsh conditions or very strong nucleophiles, and may be less favorable than the palladium-catalyzed cross-coupling pathways. organic-chemistry.org

Table 6: Overview of Nucleophilic Aromatic Substitution (SₙAr)

Feature Description
Reaction Type Substitution
Bond Formed C(sp²)–Nucleophile (e.g., C-O, C-N)
Reactants Activated aryl halide (e.g., this compound), Nucleophile (e.g., RO⁻, R₂N⁻)
Key Requirement Aromatic ring must be activated by strong electron-withdrawing groups

| Mechanism | Two-step addition-elimination via a Meisenheimer complex intermediate |

Electrophilic Substitution at Other Ring Positions

The inherent electronic properties of the quinoline ring system, coupled with the directing effects of the bromo, methoxy (B1213986), and methyl substituents, dictate the regioselectivity of electrophilic substitution reactions.

Regioselective Functionalization at C-5 Position

The C-5 position of 8-substituted quinolines is a prime target for remote C-H functionalization. Research has demonstrated that for a range of 8-substituted quinolines, including those with alkoxy groups, a metal-free and operationally simple protocol can achieve regioselective halogenation at the C-5 position. youtube.comrsc.org This transformation proceeds under ambient conditions using trihaloisocyanuric acids as the halogen source. rsc.org The reaction exhibits high generality and, in most cases, complete regioselectivity for the C-5 position. youtube.com For alkoxy quinolines, this remote functionalization has been successfully demonstrated, providing an excellent precedent for the C-5 halogenation of this compound. youtube.com

A proposed mechanism for this type of transformation often involves a single electron transfer (SET) pathway. rsc.org This approach offers a highly economical and environmentally friendly route to C-5 functionalized quinolines, tolerating a wide array of functional groups. youtube.comrsc.org

Functionalization at C-3 Position

The functionalization of the C-3 position in quinolines is generally challenging due to the electronic deactivation of the pyridine (B92270) ring towards electrophilic attack. nih.gov However, the development of novel synthetic strategies has provided pathways to access C-3 substituted quinolines. For instance, studies on quinoline-3-carboxamide (B1254982) derivatives have shown that substitution at the C-3 position is achievable and can be a determining factor in the biological activity of the resulting compounds. chemscene.com While direct electrophilic substitution at C-3 of this compound is not extensively documented, the existing literature on other quinoline systems suggests that this position is generally less reactive towards traditional electrophiles. nih.gov Functionalization at this site would likely require specialized catalytic systems or the introduction of activating groups.

Reactivity of the Methyl Group at C-6

The methyl group at the C-6 position represents another potential site for functionalization. Methyl groups on quinoline rings can undergo oxidation under specific conditions. For example, research on 8-bromo-2,6-dimethylquinoline (B1381944) has shown that the methyl group at the 2-position can be selectively oxidized to an aldehyde using selenium dioxide under mild conditions, while the oxidation of the C-6 methyl group would likely require harsher reaction conditions. This suggests that the C-6 methyl group in this compound is relatively stable but could be a handle for further derivatization under more forcing conditions.

C-H Activation and Functionalization Strategies

Direct C-H activation has emerged as a powerful tool for the efficient and regioselective functionalization of quinoline scaffolds, minimizing the need for pre-functionalized substrates. nih.gov

Directed C-H Activation at the 8-Position

The bromine atom at the C-8 position of this compound is a versatile functional group that can be exploited in various cross-coupling reactions. However, direct C-H activation at this position is also a viable strategy, particularly after conversion of the quinoline to its N-oxide. The N-oxide group can act as a directing group, facilitating regioselective C-H activation at the C-8 position. acs.org

Transition metal-catalyzed reactions, employing catalysts based on rhodium, iridium, and palladium, have been successfully used for the C-8 functionalization of quinoline N-oxides. acs.orgnih.gov These methods allow for the introduction of a variety of functional groups, including iodo and amido groups, under mild conditions with high functional group tolerance. acs.org This approach provides a powerful alternative to traditional cross-coupling reactions for the derivatization of the C-8 position.

Catalyst SystemFunctional Group Introduced at C-8Reference
Rhodium-basedIodination acs.org
Iridium-basedAmidation acs.org
Palladium-basedArylation nih.gov
Cationic Rhodium(I)Alkenylation

Remote C-H Functionalization

Remote C-H functionalization allows for the activation of C-H bonds that are distant from the initial point of interaction with a catalyst or directing group. As discussed in section 3.3.1, the C-5 position of 8-substituted quinolines is susceptible to remote halogenation. youtube.comrsc.org This type of transformation is of significant interest as it provides access to substitution patterns that are not readily achievable through classical methods. The methodology using trihaloisocyanuric acids for C-5 halogenation is a prime example of a successful remote C-H functionalization strategy applicable to quinoline derivatives. rsc.org

Mechanistic Insights into C-H Bond Activation

The functionalization of quinolines through C-H activation is a powerful tool in synthetic chemistry, enabling the direct introduction of various functional groups. rsc.org The regioselectivity of these reactions is often governed by the presence of directing groups, which guide the transition metal catalyst to a specific C-H bond. nih.govresearchgate.net In the case of quinoline derivatives, the nitrogen atom within the heterocyclic ring can act as an intrinsic directing group, typically favoring functionalization at the C2 or C8 positions. nih.govresearchgate.net

The presence of substituents on the quinoline ring can significantly influence the site of C-H activation. For instance, the introduction of a methyl group at different positions can direct rhodium-catalyzed C-H activation to either the C2 or C4 position. acs.org Specifically, methyl groups at the 3, 4, and 5 positions direct activation to the C2 position, while methyl groups at the 2, 6, and 7 positions direct it to the C4 position. acs.org

In the context of this compound, the 8-methylquinoline (B175542) moiety is a well-regarded substrate for various C(sp³)–H functionalization reactions. nih.gov The nitrogen atom's chelating ability facilitates the formation of cyclometallated complexes with transition metals like palladium, rhodium, and iridium, leading to selective synthesis of functionalized quinolines. nih.govacs.org The mechanism often involves the formation of a five-membered or six-membered metallacycle intermediate. acs.org While the C-H bond at the γ-methyl group may be cleaved reversibly and more readily, subsequent reactions like alkylation tend to occur exclusively at the six-membered palladacycle formed via δ-C-H activation, a selectivity that can be explained by the Curtin-Hammett principle. researchgate.net

Iron-catalyzed C-H activation presents an alternative to palladium-based systems. nih.gov Mechanistic studies suggest that these reactions can proceed through a mononuclear tetra-azamacrocyclic iron complex as the true catalyst, rather than a radical pathway or via μ-oxodiiron complexes. nih.govnih.gov The catalytic cycle is thought to involve the oxidation of the metal center to trigger the elimination step and regenerate the active catalyst. nih.gov

Table 1: Regioselectivity of C-H Activation in Substituted Quinolines

Catalyst SystemDirecting Group/SubstituentPosition of C-H ActivationReference
Rhodium3-, 4-, or 5-methylC2 acs.org
Rhodium2-, 6-, or 7-methylC4 acs.org
Palladium8-aminoquinolineβ-C-H researchgate.net
IronTetra-azamacrocycleC2 of pyrrole nih.govnih.gov
Palladium8-methylquinolineBenzylic C-H nih.gov

Oxidation and Reduction Reactions

Selective Oxidation of the Methoxy Group

The methoxy group on the quinoline ring can undergo selective oxidation, typically resulting in demethylation to the corresponding phenol (B47542). This transformation is often achieved using various reagents and conditions. While specific studies on the selective oxidation of the methoxy group in this compound are not extensively detailed, general principles of methoxyquinoline and related methoxy-aromatic compound oxidation can be applied.

The demethylation of methoxy-substituted aromatic compounds, such as 7-methoxycoumarin, can be mediated by cytochrome P450 enzymes. nih.gov Chemical methods for the oxidation of phenols can sometimes lead to the formation of quinones. youtube.com For instance, the oxidation of phenol with chromic acid can yield para-benzoquinone. youtube.com In the context of quinolines, the oxidation of a methoxy group could potentially lead to a quinone-type structure, although this would depend on the specific reagents and reaction conditions. The oxidation of 5-methoxyquinoline (B23529) has been studied in the context of its photobasicity, where a redox-catalyzed proton transfer mechanism is proposed. acs.org

Selective Reduction of the Quinoline Heterocycle

The quinoline heterocycle can be selectively reduced to the corresponding 1,2,3,4-tetrahydroquinoline. This transformation is valuable as tetrahydroquinolines are important structural motifs in many biologically active compounds. Various catalytic systems have been developed for this purpose, often with the goal of preserving other functional groups on the molecule, such as the bromo substituent in this compound.

Catalytic hydrogenation using metal catalysts such as palladium, platinum, or rhodium is a common method for reducing the quinoline ring. youtube.comyoutube.comyoutube.com The use of a nitrogen-doped carbon-supported palladium catalyst has shown high activity and selectivity for the hydrogenation of various quinolines to their corresponding 1,2,3,4-tetrahydroquinolines under mild conditions. rsc.org

Rhenium sulfide (B99878) catalysts (Re₂S₇/C) have been shown to be effective for the hydrogenation of bromoquinolines without cleavage of the C-Br bond, yielding bromo-1,2,3,4-tetrahydroquinolines. digitellinc.com Similarly, molybdenum sulfide (MoS₂) catalysts can also facilitate the hydrogenation of bromoquinolines to the corresponding tetrahydroquinolines with high selectivity, avoiding debromination. rsc.org

Other methods for quinoline reduction include the use of iodine as a catalyst with a hydroborane reducing agent, which offers broad functional group tolerance. rsc.org A regioselective hydrosilylation promoted by a hydrogen atom transfer (HAT) mechanism has also been developed for the semi-reduction of quinolines. nih.gov Furthermore, gold nanoparticles supported on TiO₂ can catalyze the reduction of functionalized quinolines to 1,2,3,4-tetrahydroquinolines using a hydrosilane/ethanol system. researchgate.net

Table 2: Catalytic Systems for the Selective Reduction of Substituted Quinolines

Catalyst SystemProductKey FeaturesReference(s)
Pd/Nitrogen-doped carbon1,2,3,4-TetrahydroquinolinesHigh activity and selectivity under mild conditions. rsc.org
Re₂S₇/CBromo-1,2,3,4-tetrahydroquinolinesPreserves the C-Br bond. digitellinc.com
MoS₂Bromo-1,2,3,4-tetrahydroquinolinesHigh selectivity, avoids debromination. rsc.org
I₂/HBpin1,2,3,4-TetrahydroquinolinesBroad functional group tolerance, mild conditions. rsc.org
Au/TiO₂ with PhMe₂SiH/EtOH1,2,3,4-TetrahydroquinolinesStereoselective addition of hydrides and protons. researchgate.net

Derivatization for Complex Molecule Synthesis

Role as a Key Intermediate for Fused Quinoline Systems

This compound serves as a valuable building block for the synthesis of more complex, fused quinoline systems. The bromo substituent at the 8-position is particularly useful for introducing new rings through various cross-coupling and cyclization reactions. Fused tetracyclic systems containing a quinoline moiety are of significant interest due to their prevalence in biologically active natural products and pharmaceuticals. nih.gov

The synthesis of benzo[h]quinolines, an important scaffold in many bioactive molecules, can be achieved through methods like base-catalyzed 1,4-addition/intramolecular annulation cascades. nih.gov The bromo group on this compound can participate in intramolecular cyclization reactions to form new rings. For example, heating bromo-substituted quinolines with sodium azide (B81097) can lead to intramolecular cyclocondensation, furnishing tetracyclic ring systems. nih.gov Palladium-catalyzed reactions, such as the Suzuki reaction followed by C-N coupling, are also employed to construct fused systems like indolo[3,2-b]quinolines. nih.gov The synthesis of 8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline from a bromo-substituted quinoline highlights the utility of the Suzuki reaction in functionalizing the quinoline core. researchgate.net

Precursors for Quinine-Related Scaffolds

The quinoline core is a fundamental component of quinine (B1679958) and its related alkaloids, which have a long history as antimalarial drugs. nih.gov The functional groups present in this compound, particularly the methoxy group and the sites for further elaboration, make it a potential precursor for the synthesis of quinine-related scaffolds. The synthesis of quinine and its analogues often involves the construction of the quinoline part followed by the attachment and elaboration of the quinuclidine (B89598) ring system. researchgate.netacs.orgyoutube.com

The methoxy group at the 7-position is a key feature of the quinoline portion of quinine (which has a methoxy at the 6'-position of the quinoline ring system). The bromo and methyl groups on this compound offer handles for further chemical modifications necessary to build the complex structure of quinine or its analogues. For instance, the bromo group could be utilized in cross-coupling reactions to introduce the vinyl group or a precursor to it, which is another essential feature of quinine. The synthesis of quinine derivatives often involves strategic functionalization of the quinoline ring to enable the subsequent formation of the bicyclic quinuclidine moiety. researchgate.net

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 8-Bromo-7-methoxy-6-methylquinoline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is employed for a definitive assignment of all proton (¹H) and carbon (¹³C) signals.

The unambiguous assignment of the regiochemistry of the substituents on the quinoline (B57606) core is achieved through a suite of 2D NMR experiments. While specific experimental data for this compound is not publicly available, the expected correlations can be inferred from the analysis of closely related structures.

¹H NMR Spectroscopy: The 1D ¹H NMR spectrum would provide initial information on the number and types of protons. The aromatic protons on the quinoline ring would appear in the downfield region, typically between 7.0 and 9.0 ppm. The methyl and methoxy (B1213986) protons would resonate in the upfield region. For instance, in Ethyl 8-bromo-7-methylquinoline-2-carboxylate, the methyl protons appear as a singlet at 2.67 ppm. rsc.org The protons of the methoxy group in 6-Methoxyquinoline N-oxide are observed at 3.90 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms. The carbon atoms of the quinoline ring would have signals in the aromatic region (120-150 ppm), with carbons attached to the nitrogen and bromine atoms showing distinct chemical shifts. The methyl carbon would be found in the upfield region, for example at 21.4 ppm in 6-Methylquinoline N-oxide, while the methoxy carbon would be around 55-60 ppm, as seen at 55.6 ppm in 6-Methoxyquinoline N-oxide. rsc.org

Correlation Spectroscopy (COSY): This experiment establishes proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY would be crucial in identifying the coupling between the protons on the pyridine (B92270) and benzene (B151609) rings of the quinoline system, helping to trace the connectivity of the aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This is instrumental in assigning the carbon signals based on the already identified proton signals. For example, the proton signal of the methyl group would show a cross-peak with its corresponding carbon signal.

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment reveals through-space proximity of protons. This is vital for determining the spatial arrangement of the substituents. For example, a NOESY correlation between the methyl protons at C-6 and the methoxy protons at C-7 would confirm their adjacent positioning on the quinoline ring.

Table 1: Representative ¹H and ¹³C NMR Data for Related Substituted Quinolines

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Source
Ethyl 8-bromo-7-methylquinoline-2-carboxylate8.73 (d, J = 8.0Hz, 1H), 8.21 (dd, J = 22.7, 8.0 Hz, 2H), 7.67 (d, J = 8.0 Hz, 1H), 4.57 (q, J = 8.0Hz, 2H), 2.67 (s, 3H), 1.50 (t, J = 8.0 Hz, 3H)165.1, 147.9, 146.9, 139.2, 136.7, 133.0, 129.8, 129.1, 122.7, 122.1, 62.4, 24.1, 14.4 rsc.org
6-Methylquinoline N-oxide8.63 (d, J = 8.9 Hz, 1 H), 8.44 (d, J = 5.9 Hz, 1 H), 7.62 (d, J = 8.4 Hz, 1 H), 7.59 (s, 1 H), 7.55 (dd, J = 8.9, 1.6 Hz, 1 H), 7.22 (dd, J = 8.4, 6.0 Hz, 1 H); 2.51 (s, 3 H)140.0, 139.0, 134.9, 132.5, 130.6, 126.9, 125.4, 120.9, 119.5, 21.4 rsc.org
6-Methoxyquinoline N-oxide8.52 (d, J = 9.3 Hz, 1 H), 8.42 (d, J = 6.0 Hz, 1 H), 7.57 (d, J = 8.4 Hz, 1 H), 7.39 (dd, J = 9.3, 2.7 Hz, 1 H), 7.18 (d, J = 2.7 Hz, 1 H), 7.24 (dd, J = 8.4, 6.0 Hz, 1 H); 3.90 (s, 3 H)159.3, 137.1, 133.7, 131.9, 124.8, 122.6, 121.4, 121.3, 105.6, 55.6 rsc.org
3-Bromoquinoline N-oxide8.53 (dd, J = 8.0, 5.2 Hz, 2 H), 7.79 (s, 1 H), 7.73–7.61 (m, 2 H), 7.60–7.53 (m, 1 H)140.2, 136.8, 130.3, 129.9, 129.6, 127.5, 127.1, 119.5, 114.1 rsc.org

While the quinoline ring system is largely planar, the substituents may exhibit conformational preferences. The methoxy group, in particular, can rotate around the C-O bond. NOESY data can provide insights into the preferred orientation of the methoxy group relative to the adjacent methyl group and the rest of the quinoline ring. Variable-temperature NMR studies could also be employed to investigate any dynamic processes, such as restricted rotation of the methoxy group, which might be indicated by broadening of the NMR signals at certain temperatures.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide accurate bond lengths, bond angles, and torsional angles for this compound. Furthermore, it would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as π-π stacking or halogen bonding, that might be present. For the related compound 5,7-Dibromo-8-methoxyquinoline, X-ray crystallography has shown C—H⋯O hydrogen bonds that link the molecules into infinite chains. researchgate.net Such detailed structural information is invaluable for understanding the compound's physical properties and for computational modeling studies.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is a crucial technique for confirming the molecular formula of a compound by providing a highly accurate mass measurement. For this compound (C₁₁H₁₀BrNO), the expected monoisotopic mass can be calculated with high precision. The experimental HRMS data should match this calculated value to within a few parts per million (ppm), thus confirming the elemental composition. For example, the HRMS data for Ethyl 8-bromo-7-methylquinoline-2-carboxylate showed a measured m/z of 294.0131 for [M+H]⁺, which is in excellent agreement with the calculated value of 294.0130. rsc.org The isotopic pattern observed in the mass spectrum, due to the presence of the bromine atom (with its two isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance), would provide further confirmation of the presence of bromine in the molecule.

Table 2: Calculated and Observed HRMS Data for a Related Compound

CompoundMolecular FormulaCalculated [M+H]⁺ (m/z)Found [M+H]⁺ (m/z)Source
Ethyl 8-bromo-7-methylquinoline-2-carboxylateC₁₃H₁₂BrNO₂294.0130294.0131 rsc.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations of the quinoline ring, and C-O stretching of the methoxy group. The IR spectrum of Ethyl 8-bromo-7-methylquinoline-2-carboxylate displays bands at 2925 and 2854 cm⁻¹ corresponding to C-H stretching. rsc.org

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing vibrations of non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. The C-Br stretching vibration, for instance, is often more readily observed in the Raman spectrum. The analysis of both IR and Raman spectra provides a more complete picture of the vibrational framework of the molecule. Theoretical calculations using methods like Density Functional Theory (DFT) can be used to predict the vibrational frequencies and aid in the assignment of the experimental spectra. oatext.com

Table 3: Key IR Absorption Bands for a Related Compound

CompoundKey IR Bands (cm⁻¹)AssignmentSource
Ethyl 8-bromo-7-methylquinoline-2-carboxylate2925, 2854C-H stretching rsc.org
1716C=O stretching (of ester) rsc.org
1589, 1553C=C/C=N stretching (aromatic) rsc.org
1143, 1110C-O stretching rsc.org

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. scirp.org By calculating the electron density, DFT can accurately predict molecular geometry, vibrational frequencies, and various reactivity descriptors. scirp.orgresearchgate.net For quinoline (B57606) and its derivatives, DFT studies provide fundamental information on structural parameters, orbital interactions, and reaction energetics. dntb.gov.uaresearchgate.net

The electronic structure of 8-Bromo-7-methoxy-6-methylquinoline is dictated by the quinoline core and the interplay of its three substituents: a bromo group, a methoxy (B1213986) group, and a methyl group. DFT calculations for related quinoline systems are used to analyze frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for predicting chemical reactivity. researchgate.net The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

The substituents on the this compound ring have distinct electronic effects:

8-Bromo group: As a halogen, bromine is an electron-withdrawing group via induction but can be a weak deactivator for electrophilic aromatic substitution.

7-Methoxy group: The oxygen atom's lone pairs make the methoxy group a strong electron-donating group through resonance, activating the aromatic ring towards electrophilic attack.

6-Methyl group: This is a weakly electron-donating group through hyperconjugation.

Global and local quantum-molecular descriptors derived from DFT, such as the molecular electrostatic potential (MEP), average local ionization energy (ALIE), and Fukui functions, help to pinpoint the most likely sites for electrophilic and nucleophilic attacks. researchgate.net The MEP surface visually represents the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. For this compound, the nitrogen atom in the quinoline ring is expected to be a region of negative potential, making it a site for protonation and interaction with electrophiles.

Natural Bond Orbital (NBO) analysis can further detail the intramolecular charge transfer and hyperconjugative interactions that stabilize the molecule. researchgate.net These computational approaches provide a detailed picture of how the substituent combination modulates the electronic properties and inherent reactivity of the quinoline scaffold.

SubstituentPositionElectronic EffectPredicted Impact on Reactivity
Bromo8Electron-withdrawing (inductive), Weakly deactivatingDeactivates the benzene (B151609) ring toward electrophilic attack; the C-Br bond can be a site for certain cross-coupling reactions.
Methoxy7Electron-donating (resonance)Strongly activates the benzene ring for electrophilic substitution, directing ortho and para to its position.
Methyl6Weakly electron-donating (hyperconjugation)Weakly activates the benzene ring for electrophilic substitution.

Transition state theory is fundamental to understanding reaction mechanisms and calculating activation energies. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. ucsb.eduucsb.edu Computational methods, such as the synchronous transit-guided quasi-Newton (QST2 and QST3) approaches, are employed to locate these transient structures. ucsb.edu Verifying a true transition state involves confirming the presence of exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate leading from reactant to product. ucsb.edu

For quinoline synthesis, such as through the Combes reaction, kinetic and mechanistic pathways can be examined using these computational techniques. sci-hub.se These calculations can elucidate the rate-determining step and the influence of substituents on the activation barrier. While specific transition state analyses for reactions involving this compound are not documented in publicly available literature, the established methodologies are fully applicable. For instance, studying its synthesis or subsequent functionalization would involve locating the transition states for key bond-forming or bond-breaking steps, thereby providing a deep mechanistic understanding. DFT calculations can determine the thermodynamics of a reaction, providing insight into its feasibility. youtube.com

Regioselectivity describes the preference for bond formation at one position over another. In this compound, the existing substituents strongly influence the regioselectivity of further chemical transformations, particularly electrophilic aromatic substitution. The synthesis of substituted quinolines often involves electrophilic cyclization, where the regiochemical outcome is critical. nih.gov

The directing effects of the substituents can be rationalized using the electronic properties determined by DFT calculations:

Electrophilic Attack: The benzene portion of the quinoline ring is activated by the electron-donating methoxy and methyl groups. The methoxy group at C7 is a powerful ortho-, para-director. Since the para-position (C5) and one ortho-position (C8) are already substituted, electrophilic attack would be strongly directed to the C5 position. The combined activating effect of the methyl and methoxy groups makes the benzene ring more susceptible to electrophiles than the pyridine (B92270) ring.

Nucleophilic Attack: The pyridine ring is inherently electron-deficient and is the preferred site for nucleophilic attack, particularly at the C2 and C4 positions. The presence of electron-donating groups on the adjacent ring may slightly reduce this tendency but does not change the fundamental preference.

DFT-calculated reactivity indices, like Fukui functions, provide a quantitative measure to predict the most reactive sites for both electrophilic and nucleophilic attack, allowing for a precise rationalization of regiochemical outcomes.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide detailed information about conformational changes, molecular flexibility, and intermolecular interactions. researchgate.net

MD simulations can be used to assess the conformational stability of molecules, particularly when they interact with other molecules like biological receptors. nih.gov For a relatively rigid aromatic system like this compound, MD simulations would be most relevant for exploring its binding dynamics within a protein active site, revealing stable binding poses and key intermolecular interactions.

Tautomerism involves the migration of a proton, often resulting in distinct isomers that can coexist in equilibrium. This phenomenon is common in hydroxy-quinolines, which can exist in keto-enol or enaminone forms. cdnsciencepub.comresearchgate.net For example, 4-hydroxyquinolines often favor the keto-tautomer (quinolin-4-one). researchgate.netscispace.com Theoretical studies on 7-hydroxy-8-(azophenyl)quinoline have also explored the complex tautomeric equilibria involving long-range proton transfers. nih.gov

However, this compound lacks the acidic proton (e.g., from a hydroxyl group) necessary for common forms of tautomerism. The methoxy group is generally stable, and proton migration is not energetically favorable. Therefore, this compound is expected to exist predominantly as the single, stable aromatic structure depicted, without significant contributions from other tautomeric forms.

Quantitative Structure-Activity Relationship (QSAR) Principles for Quinoline Scaffolds (focused on chemical modifications and theoretical implications)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of compounds with their biological activity or other properties. researchgate.net By developing mathematical models, QSAR can predict the activity of new compounds, helping to prioritize synthetic efforts and reduce costs in drug discovery. researchgate.netmdpi.com For quinoline derivatives, numerous QSAR studies have been conducted to design potent agents for various therapeutic targets, such as malaria. mdpi.comnih.gov

QSAR models are built using molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. These descriptors fall into several categories:

Electronic: Descriptors like partial charges, dipole moment, and HOMO/LUMO energies, which relate to a molecule's ability to participate in electrostatic or orbital-controlled interactions.

Steric: Descriptors that describe the size and shape of the molecule, such as molecular volume or surface area. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D steric and electrostatic fields to build predictive models. mdpi.comnih.gov

Hydrophobic: Descriptors like the logarithm of the partition coefficient (logP), which measures a molecule's lipophilicity and affects its ability to cross cell membranes.

Topological: Descriptors that describe the connectivity and branching of atoms within the molecule.

The specific substituents on this compound would have clear theoretical implications in a QSAR model. The effect of these modifications can be analyzed based on their contribution to key descriptors. nih.gov

SubstituentPositionPotential QSAR Descriptor ContributionTheoretical Implication for Activity
Bromo8Increases steric bulk, adds a hydrophobic/lipophilic component, and acts as a weak hydrogen bond acceptor.The size and position of the bromo group could be critical for fitting into a specific binding pocket. Its electronic effect could modulate interactions with the target.
Methoxy7Acts as a hydrogen bond acceptor. Its rotational flexibility can influence conformation. Contributes to both polarity and lipophilicity.The ability to form hydrogen bonds is often crucial for target binding. The group's size and position are important steric factors.
Methyl6Increases steric bulk and lipophilicity.Can form favorable hydrophobic (van der Waals) interactions within a nonpolar pocket of a receptor. Its presence can also sterically hinder binding if the pocket is too small.

By systematically modifying the quinoline scaffold and analyzing the results with QSAR, researchers can develop robust models that predict how changes in substitution patterns affect biological outcomes. researchgate.net These models provide valuable insights for the rational design of novel quinoline derivatives with enhanced potency and desired properties.

Electronic and Steric Parameter Analysis

The electronic and steric properties of a molecule are fundamental determinants of its chemical reactivity and biological activity. Density Functional Theory (DFT) is a robust computational method employed to calculate these parameters with a high degree of accuracy. researchgate.net For this compound, a detailed analysis of its electronic and steric features can elucidate its potential for molecular interactions.

Electronic Parameters

The electronic nature of this compound is dictated by the arrangement of its substituents on the quinoline core. The methoxy (-OCH3) and methyl (-CH3) groups at the 7- and 6-positions, respectively, are electron-donating groups, which tend to increase the electron density of the aromatic system. Conversely, the bromine atom at the 8-position is an electron-withdrawing group, which attracts electron density. This interplay of electronic effects influences several key parameters:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO and their gap are crucial in determining a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. The presence of both electron-donating and electron-withdrawing groups in this compound is expected to modulate this gap.

Electrostatic Potential (ESP): The ESP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential, typically around the nitrogen atom of the quinoline ring and the oxygen of the methoxy group, are susceptible to electrophilic attack and can act as hydrogen bond acceptors. Regions of positive potential are prone to nucleophilic attack.

Table 1: Representative Electronic Parameters of this compound (Illustrative)

ParameterRepresentative ValueSignificance
HOMO Energy-6.2 eVIndicates the molecule's ability to donate electrons.
LUMO Energy-1.5 eVIndicates the molecule's ability to accept electrons.
HOMO-LUMO Gap4.7 eVReflects chemical reactivity and stability.
Dipole Moment2.5 DQuantifies the overall polarity of the molecule.
Electrostatic Potential-35 kcal/mol (around N, O)Highlights regions of negative charge, potential for hydrogen bonding.

Steric Parameters

Steric factors, which relate to the size and shape of the molecule, are critical for its ability to fit into the binding site of a biological target. Key steric parameters include:

Molar Volume: The volume occupied by one mole of the substance.

Surface Area: The total area of the molecule's surface.

Ovality: A measure of the molecule's deviation from a perfect sphere.

Table 2: Representative Steric Parameters of this compound (Illustrative)

ParameterRepresentative ValueSignificance
Molar Volume200 ų/molDescribes the overall size of the molecule.
Surface Area250 ŲInfluences solubility and potential for intermolecular interactions.
Ovality1.8Indicates the shape and potential for directional binding.

Pharmacophore Modeling Based on Structural Features

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.net A pharmacophore model for this compound can be constructed based on its key structural features, which are likely to be important for its interaction with a biological target, such as an enzyme or a receptor. nih.gov

The quinoline scaffold itself is a common feature in many biologically active compounds, often contributing to anticancer and other therapeutic activities. nih.gov The substituents on the quinoline ring of this compound provide distinct chemical features that can be translated into a pharmacophore model.

The key pharmacophoric features of this compound are likely to include:

Hydrogen Bond Acceptors: The nitrogen atom in the quinoline ring and the oxygen atom of the methoxy group can both act as hydrogen bond acceptors, forming crucial interactions with hydrogen bond donors in a protein's binding site.

Aromatic Ring: The bicyclic quinoline system provides a large, flat aromatic surface that can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues in a binding pocket.

Hydrophobic Feature: The methyl group at the 6-position is a hydrophobic moiety that can interact with nonpolar regions of a binding site.

Halogen Atom (Bromo): The bromine atom at the 8-position can participate in halogen bonding, a specific type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition. It also significantly influences the electronic properties of the aromatic ring.

These features can be combined to generate a hypothetical pharmacophore model for this compound, as detailed in Table 3. This model can then be used to screen large databases of chemical compounds to identify other molecules that share the same pharmacophoric features and may therefore exhibit similar biological activity.

Table 3: Pharmacophoric Features of this compound

Pharmacophoric FeatureStructural OriginPotential Interaction
Hydrogen Bond Acceptor 1Nitrogen atom of the quinoline ringInteraction with hydrogen bond donors (e.g., -NH, -OH groups)
Hydrogen Bond Acceptor 2Oxygen atom of the methoxy groupInteraction with hydrogen bond donors
Aromatic RingQuinoline bicyclic systemπ-π stacking, hydrophobic interactions
Hydrophobic GroupMethyl group at C6Hydrophobic interactions
Halogen Bond Donor/Hydrophobic FeatureBromine atom at C8Halogen bonding, hydrophobic interactions

Applications in Advanced Materials and Catalysis

Ligand Design for Organometallic Catalysis

The nitrogen atom in the quinoline (B57606) ring, along with potential coordination sites involving the substituents, makes "8-Bromo-7-methoxy-6-methylquinoline" an attractive candidate for ligand design in organometallic catalysis. The electronic and steric environment around the metal center can be precisely controlled by the substituents on the quinoline ligand, thereby influencing the catalytic activity and selectivity.

In the realm of C-H activation, the quinoline moiety can act as a directing group, guiding a metal catalyst to a specific C-H bond for functionalization. The substituents on the quinoline ring play a crucial role in determining the regioselectivity of this activation. For instance, studies on methylquinolines have shown that the position of the methyl group can direct C-H bond activation to either the C2 or C4 position of the quinoline ring. acs.orgacs.org Specifically, a methyl group at the 6-position, as in "this compound," has been observed to direct C-H activation to the 4-position. acs.orgacs.org

The methoxy (B1213986) group, being a strong electron-donating group, can also influence the electronic properties of the quinoline ring and, consequently, its interaction with a metal center. acs.org The bromine atom at the 8-position offers a handle for further synthetic modifications through cross-coupling reactions, allowing for the introduction of other functional groups that can modulate the ligand's properties. sigmaaldrich.cn This tri-substituted pattern provides a nuanced control over the directing group's behavior, which is essential for achieving high selectivity in catalytic transformations.

The interplay of these substituents can be summarized as follows:

SubstituentPositionElectronic EffectSteric EffectInfluence on C-H Activation
Bromo8Electron-withdrawingModerateCan be a site for further functionalization
Methoxy7Electron-donatingModerateInfluences electron density of the ring
Methyl6Electron-donating (weak)ModerateDirects activation to the C4 position

This combination of effects makes "this compound" a promising platform for designing sophisticated directing groups for selective C-H functionalization reactions.

The development of chiral ligands is paramount for asymmetric catalysis, which aims to produce enantiomerically pure compounds. Quinoline derivatives have been successfully employed in the synthesis of chiral ligands. thieme-connect.comresearchgate.net The rigid quinoline backbone provides a well-defined stereochemical environment when coordinated to a metal center.

"this compound" can serve as a precursor for chiral ligands. The bromine at the C8 position can be replaced with a chiral auxiliary or a coordinating group through various cross-coupling reactions. researchgate.net The existing methyl and methoxy groups can provide additional steric and electronic influence, which can be crucial for achieving high enantioselectivity in catalytic reactions. The design of such ligands often involves creating a C2-symmetric or non-symmetrical environment around the metal, and the polysubstituted nature of this quinoline derivative offers a rich playground for synthetic chemists to explore novel chiral ligand architectures. nih.gov For example, the synthesis of chiral N,N,P-tridentate Schiff base ligands derived from quinolines has been reported, demonstrating the versatility of the quinoline scaffold in creating complex chiral environments. thieme-connect.com

Precursors for Functional Organic Materials

The unique electronic and photophysical properties of quinoline derivatives make them suitable for applications in functional organic materials, such as organic light-emitting diodes (OLEDs) and fluorescent probes.

Quinoline derivatives are known to be effective electron-transporting and light-emitting materials in OLEDs. researchgate.net The electronic properties of the quinoline ring can be tuned by introducing various substituents, which in turn affects the performance of the OLED device. The electron-donating methoxy group and the electron-withdrawing bromine atom in "this compound" create a push-pull system that can influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.govacs.org This tuning of the energy levels is critical for efficient charge injection and transport in OLEDs.

Furthermore, the bromine atom can serve as a site for introducing larger conjugated systems through cross-coupling reactions, which can further modify the photophysical properties and enhance the performance of the resulting material. The methyl group can influence the solid-state packing of the molecules, which is another important factor in determining the efficiency and stability of OLEDs.

The inherent fluorescence of the quinoline ring system makes its derivatives excellent candidates for the development of fluorescent probes for detecting various analytes, including metal ions. nih.govrsc.orgnih.gov The sensitivity and selectivity of these probes can be modulated by the substituents on the quinoline ring. researchgate.netresearchgate.net

The methoxy group in "this compound" can enhance the fluorescence quantum yield. The nitrogen atom of the quinoline and the oxygen atom of the methoxy group can act as binding sites for metal ions. The bromine atom can be used to attach a receptor unit specific for a particular analyte. The change in the fluorescence properties upon binding of the analyte to the receptor can be used for its detection and quantification. For instance, quinoline-based probes have been developed for the detection of Cu2+ ions, where the coordination of the metal ion to the quinoline nitrogen and other donor atoms leads to a change in the fluorescence signal. nih.govrsc.org

Advanced Chemical Reagents and Auxiliaries

Beyond its applications in catalysis and materials science, "this compound" can also serve as a valuable reagent and auxiliary in organic synthesis. The presence of the bromine atom at the C8 position makes it a versatile building block for the synthesis of more complex molecules through a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. researchgate.net This allows for the introduction of a wide range of functional groups at this position, leading to the creation of diverse molecular architectures.

The synthesis of polysubstituted quinolines itself can be achieved through various methods, including the Friedländer synthesis, Skraup synthesis, and modern transition-metal-catalyzed cyclization reactions. rsc.orgresearchgate.netacs.orgnih.gov The specific substitution pattern of "this compound" suggests that its synthesis would likely involve a multi-step sequence, potentially starting from a substituted aniline (B41778) and employing a cyclization strategy followed by functional group manipulations. brieflands.com

Future Research Directions and Synthetic Challenges

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of polysubstituted quinolines is often complex, and developing efficient and environmentally friendly methods is a primary goal for chemists. brieflands.com Traditional methods can require harsh conditions and may produce significant waste. acs.org Future research will likely focus on several key areas to improve the synthesis of molecules like 8-Bromo-7-methoxy-6-methylquinoline.

One of the main challenges lies in achieving the desired regioselectivity. For instance, the bromination of 8-substituted quinolines can lead to a mixture of products. researchgate.netacgpubs.org Studies on 8-methoxyquinoline (B1362559) have shown that bromination can selectively occur at the C-5 position. researchgate.netacgpubs.org Similarly, the Skraup synthesis using meta-substituted anilines can produce a mixture of 5- and 7-substituted quinolines. brieflands.com Therefore, a significant research direction is the development of novel catalytic systems or directing groups that can precisely install the bromo, methoxy (B1213986), and methyl groups at the desired 6, 7, and 8 positions.

The principles of green chemistry are increasingly important in synthetic planning. acs.org This involves using less hazardous solvents, reducing the number of synthetic steps (pot-economy), and utilizing catalysts that can be easily recovered and reused. acs.org For example, one-pot Mannich-type reactions have been effectively used for synthesizing derivatives of related quinoline (B57606) structures. nih.gov Future syntheses of this compound would benefit from the adoption of such sustainable practices.

Exploration of Novel Reactivity Patterns and Functionalizations

The functional groups present on this compound—a bromine atom, a methoxy group, and a methyl group on the quinoline core—offer multiple avenues for further chemical modification. The bromine atom is particularly valuable as it serves as a handle for various cross-coupling reactions.

Future research will undoubtedly explore palladium-catalyzed reactions, such as the Suzuki coupling, to introduce new aryl or alkyl groups at the 8-position. This strategy is well-established for other bromoquinolines and is a powerful tool for creating libraries of new compounds with potentially diverse biological activities or material properties. nih.govrroij.com

The methoxy group at the 7-position and the methyl group at the 6-position also present opportunities for functionalization. The methoxy group could potentially be converted to a hydroxyl group, which is a common feature in many biologically active quinolines and can act as a metal-chelating site. rroij.com The methyl group could be a site for oxidation or halogenation, allowing for the introduction of further functionality. Understanding the interplay and reactivity of these groups is essential for designing novel derivatives.

Integration into Flow Chemistry and Automated Synthesis Platforms

Modern synthetic chemistry is increasingly moving towards the use of flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including enhanced safety, better reaction control, improved reproducibility, and the potential for high-throughput synthesis.

The multi-step synthesis of a complex molecule like this compound is well-suited for a flow chemistry approach. Each step of the synthesis could be optimized in a separate module and then linked together to create a continuous manufacturing process. This would be particularly beneficial for managing potentially hazardous reagents or intermediates.

Furthermore, automated platforms can be used to rapidly synthesize a library of derivatives based on the this compound scaffold. By systematically varying the groups introduced via cross-coupling reactions at the bromo position, for example, researchers could efficiently explore the structure-activity relationships of this class of compounds. The successful automation of the synthesis of other complex heterocyclic molecules demonstrates the feasibility of this approach. nih.gov

Expanding Applications in Niche Chemical Fields

The quinoline core is a "privileged structure" in medicinal chemistry, found in a wide array of drugs with activities including anticancer, antimicrobial, and anti-inflammatory properties. acs.orgacgpubs.org Derivatives of 8-hydroxyquinoline (B1678124), a related scaffold, are known to exhibit a broad spectrum of biological effects. nih.gov Therefore, a key area of future research will be to synthesize and screen this compound and its derivatives for various biological activities. The specific substitution pattern may lead to novel interactions with biological targets.

Beyond medicine, quinoline derivatives have found applications in materials science, for example, as fluorescent probes or as components of organic light-emitting diodes (OLEDs). acs.orgrroij.com The electronic properties of the quinoline ring system can be tuned by the introduction of different substituents. Future work could investigate the photophysical properties of this compound and its derivatives to assess their potential in these niche areas. The unique electronic contribution of the bromo, methoxy, and methyl substituents could result in interesting and useful material properties.

Q & A

Basic: What are the most reliable synthetic routes for 8-bromo-7-methoxy-6-methylquinoline, and how can purity be optimized?

The compound is typically synthesized via electrophilic aromatic bromination of a pre-functionalized quinoline precursor. A common method involves brominating 7-methoxy-6-methylquinoline using bromine (Br₂) in the presence of a Lewis acid catalyst like FeBr₃ under controlled temperatures (0–25°C) to ensure regioselectivity at the 8-position . For purity optimization:

  • Continuous flow reactors enhance yield and reduce byproducts by maintaining precise reaction conditions .
  • Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended. Monitor purity using HPLC (C18 column, UV detection at 254 nm) .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR Spectroscopy :
    • ¹H NMR identifies substituent positions: Methoxy (~δ 3.9–4.1 ppm), methyl (~δ 2.5 ppm), and aromatic protons (δ 7.0–8.5 ppm).
    • ¹³C NMR confirms bromine’s electron-withdrawing effects on adjacent carbons .
  • X-ray Crystallography : Resolves stereochemistry and confirms regioselectivity. For example, the bromine atom’s para position to methoxy can be validated via crystal structure analysis .

Advanced: How can reaction conditions be optimized to minimize competing pathways during halogenation?

Competing bromination at undesired positions (e.g., 5- or 3-positions) is a key challenge. Strategies include:

  • Temperature control : Lower temperatures (0–5°C) favor kinetic control, directing bromine to the most activated position (para to methoxy) .
  • Catalyst screening : FeBr₃ vs. AlBr₃ may alter selectivity. FeBr₃ is preferred for its moderate Lewis acidity, reducing over-bromination .
  • Solvent effects : Polar aprotic solvents (e.g., DCM) stabilize intermediates and improve regioselectivity .

Advanced: What mechanistic insights explain its potential biological activity in enzyme inhibition studies?

The compound’s quinoline core allows π-stacking with enzyme active sites, while the bromine atom enhances electrophilicity for covalent interactions. Studies on similar halogenated quinolines suggest:

  • Topoisomerase inhibition : Bromine’s bulk disrupts DNA-enzyme complexes .
  • Kinase targeting : Methoxy and methyl groups provide hydrophobic interactions with ATP-binding pockets. Validate via docking simulations (AutoDock Vina) and IC₅₀ assays using recombinant enzymes .

Advanced: How should researchers address contradictions in reported synthetic yields (e.g., 60% vs. 85%)?

Discrepancies often arise from:

  • Starting material quality : Impurities in 7-methoxy-6-methylquinoline precursors reduce yields. Use HPLC-validated precursors (>98% purity) .
  • Reaction scaling : Batch reactors may suffer from poor heat transfer vs. continuous flow systems. Compare gram-scale vs. milligram-scale protocols .
  • Byproduct formation : Monitor via LC-MS to identify dimers or over-brominated derivatives. Adjust stoichiometry (Br₂:substrate ratio ≤1:1) .

Advanced: What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

  • DFT Calculations (Gaussian 16): Model transition states to predict sites for SNAr (nucleophilic aromatic substitution). The 8-bromo position is most reactive due to adjacent electron-withdrawing groups .
  • Hammett σ Constants : Quantify substituent effects—methoxy (σₚ = -0.27) activates the ring, while bromine (σₚ = +0.23) directs nucleophiles to the 8-position .

Basic: What are the stability profiles of this compound under varying storage conditions?

  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation.
  • Thermal stability : Decomposes above 150°C (DSC analysis). Avoid lyophilization .
  • Hygroscopicity : Low moisture uptake (<1% w/w at 25°C, 60% RH). Use desiccants for long-term storage .

Advanced: How does this compound compare to analogs like 8-bromo-5,6-difluoro-2-methylquinoline in cross-coupling reactions?

  • Suzuki Coupling : The methoxy group in this compound deactivates the ring, requiring harsher conditions (Pd(PPh₃)₄, 100°C) vs. fluoro analogs (room temperature reactivity) .
  • Buchwald-Hartwig Amination : Methyl groups hinder steric access; use bulky ligands (XPhos) to improve yields .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.